2-ETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
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Overview
Description
2-ETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a sulfonamide compound known for its diverse biological activities. It is part of a class of compounds that have shown potential in various therapeutic applications, including anti-inflammatory, anti-microbial, and anti-proliferative properties .
Preparation Methods
The synthesis of 2-ETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves a multi-step process. A solution of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide in dichloroethane is cooled to 0°C. Crude 2-ethoxy benzoylchloride is added dropwise, followed by triethylamine. The reaction mixture is stirred for 1 hour at 0°C and then allowed to reach room temperature. After the reaction is complete, the solvent is evaporated, and the product is extracted with dichloroethane. The organic layer is washed with 5% HCl and 10% NaHCO3 solution to remove unreacted amines and acids, respectively. Finally, the product is purified using a silica-gel column and recrystallized with methanol .
Chemical Reactions Analysis
2-ETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits anti-proliferative and anti-microbial properties, making it useful in biological research.
Medicine: It has shown promise in treating conditions like Alzheimer’s disease and inflammation due to its anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. It inhibits the activity of certain enzymes and proteins involved in inflammatory pathways, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This inhibition reduces inflammation and other related symptoms.
Comparison with Similar Compounds
2-ETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific structure and the presence of both ethoxy and pyrimidinylsulfamoyl groups. Similar compounds include:
N-phenylacetamide sulphonamides: These compounds also exhibit anti-inflammatory and analgesic activities.
Phenoxy acetamide derivatives: These derivatives have shown potential in various therapeutic applications, including anti-inflammatory and anti-microbial properties.
Properties
Molecular Formula |
C14H16N4O4S |
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Molecular Weight |
336.37 g/mol |
IUPAC Name |
2-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N4O4S/c1-2-22-10-13(19)17-11-4-6-12(7-5-11)23(20,21)18-14-15-8-3-9-16-14/h3-9H,2,10H2,1H3,(H,17,19)(H,15,16,18) |
InChI Key |
LDYNYSLUFIZKOC-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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